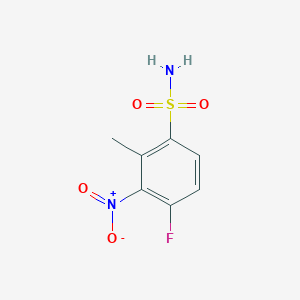![molecular formula C20H19N3O4 B2949009 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339096-70-7](/img/structure/B2949009.png)
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to activate the protein kinase A (PKA) pathway, which is involved in the regulation of cell growth and differentiation. Additionally, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels, which can modulate various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and stability. The synthetic route for 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been optimized for high yield and purity, making it a reliable compound for use in experiments. Additionally, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo, making it a safe option for use in lab experiments.
One limitation of using 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in lab experiments is its limited solubility in water. This can make it difficult to administer 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in certain experimental settings. Additionally, the exact mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione. One area of research could focus on the development of novel synthetic routes for 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione that improve its solubility in water. Additionally, further studies could investigate the potential use of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in combination with other anticancer agents to enhance its efficacy.
Another area of research could focus on the potential use of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies could investigate the optimal dosing and administration of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione in these settings.
Conclusion:
In conclusion, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is a novel compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been optimized for high yield and purity, making it a reliable compound for use in lab experiments. While the exact mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is not fully understood, its ability to modulate various signaling pathways makes it a promising compound for further research.
Métodos De Síntesis
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione involves the reaction of 2-amino-5-phenylpentanoic acid with N-phenylpiperazine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with phthalic anhydride to yield 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione. This synthetic route has been optimized for high yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Another area of research has focused on the potential use of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione as an anticancer agent. Studies have shown that 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione induces apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKMOSYQFOBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)
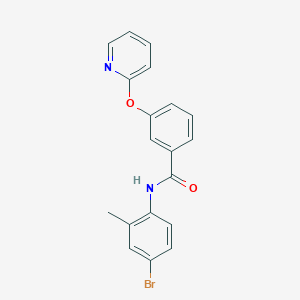
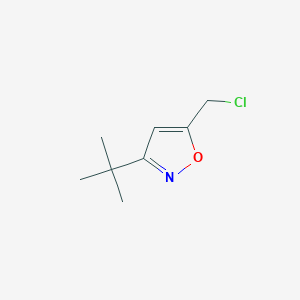
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)
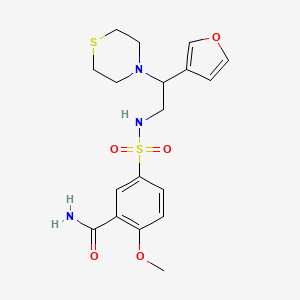
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)

![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2948939.png)

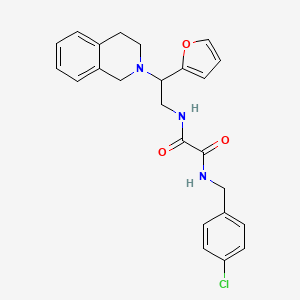
![2-imino-8-methyl-3-(phenylsulfonyl)-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2948944.png)
